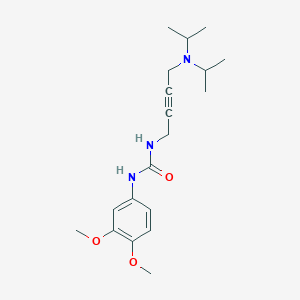
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea, also known as DIBU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DIBU belongs to the class of compounds known as ureas and is a potent inhibitor of protein kinase C (PKC).
Aplicaciones Científicas De Investigación
Complexation-Induced Unfolding of Heterocyclic Ureas
The study by Corbin et al. (2001) describes the synthesis and conformational analysis of heterocyclic ureas, focusing on their unfolding to form hydrogen-bonded complexes. This research is significant in understanding the structural behavior of ureas like 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea in various environments, which is essential for their application in scientific research (Corbin et al., 2001).
Crystal Structure of Urea Derivatives
Rao et al. (2010) explored the crystal structure of unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea, providing insights into the molecular arrangement and stability of such compounds. Understanding the crystal structures aids in the application of urea derivatives in material science and pharmaceuticals (Rao et al., 2010).
Hindered Ureas as Masked Isocyanates
Hutchby et al. (2009) discussed the unique reactivity of hindered trisubstituted ureas under neutral conditions. This study highlights the potential of such ureas in synthetic chemistry, particularly for the preparation of amine derivatives and as reagents for in situ liberation of isocyanates, which could be relevant for the compound (Hutchby et al., 2009).
Cyclodextrin Complexation and Molecular Devices
Lock et al. (2004) investigated the complexation of urea-linked cyclodextrins, which is pertinent to the study of molecular devices. This research contributes to understanding how urea derivatives interact in complex systems, potentially relevant to the compound of interest (Lock et al., 2004).
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[4-[di(propan-2-yl)amino]but-2-ynyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-14(2)22(15(3)4)12-8-7-11-20-19(23)21-16-9-10-17(24-5)18(13-16)25-6/h9-10,13-15H,11-12H2,1-6H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHBHASEJNCDDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)NC1=CC(=C(C=C1)OC)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2755602.png)
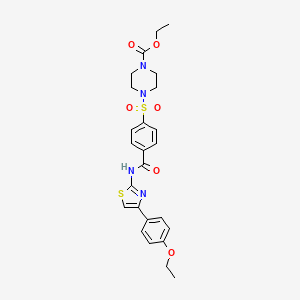
![4-(dimethylamino)-2-[2-({[(4-nitrobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B2755605.png)
![{2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl}methanamine](/img/structure/B2755608.png)
![N-[1-(4-Tert-butylphenyl)cyclobutyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2755609.png)
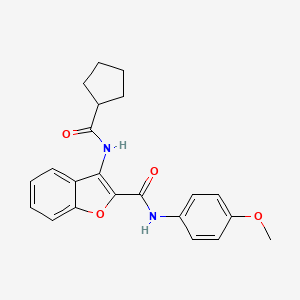
![1-(5-chloro-2-methoxyphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2755611.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2755614.png)

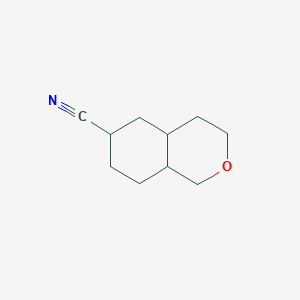
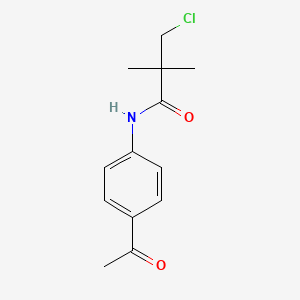
![4-(morpholinosulfonyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2755619.png)
![Methyl 6-[[but-2-ynoyl(methyl)amino]methyl]pyridine-3-carboxylate](/img/structure/B2755620.png)
